Neodymium fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

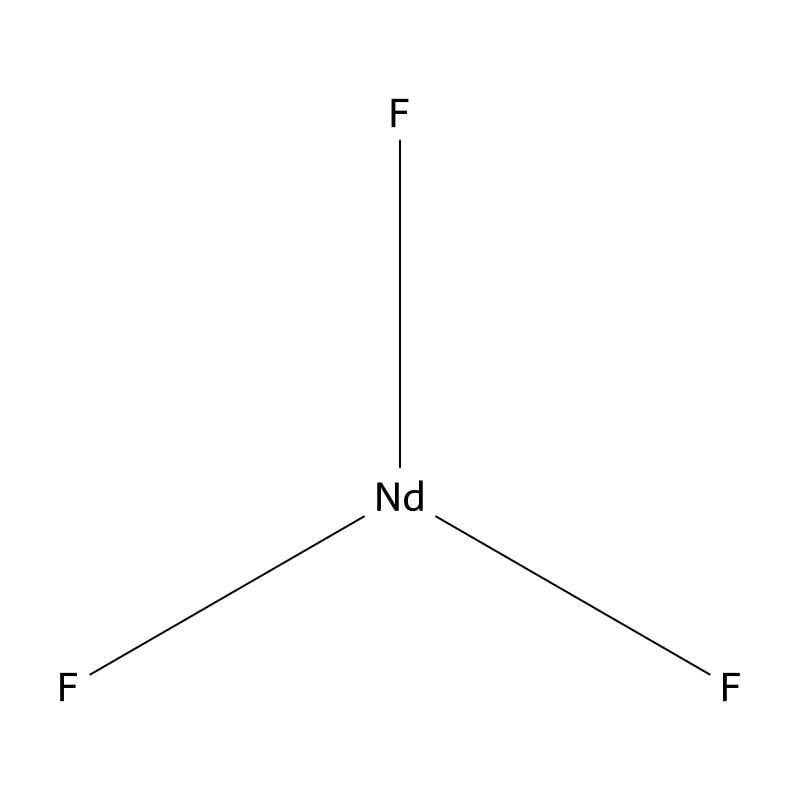

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optical Materials

Laser Development

Neodymium fluoride plays a crucial role in developing neodymium-doped lasers . These lasers emit light in the near-infrared region (around 1060 nm) and find applications in various scientific areas, including:

Optical Fiber Communication

Neodymium fluoride is being explored for developing fluoride-based optical fibers . These fibers offer potential advantages over traditional silica-based fibers, such as:

- Lower loss for transmission of light signals, especially in the mid-infrared region.

- Improved compatibility with certain optical devices.

Optical Lenses

Neodymium fluoride exhibits specific refractive properties, making it a potential candidate for specialized optical lenses . These lenses could be used in:

- Astronomical telescopes for improved image quality and transmission in specific wavelength ranges.

- High-precision optical instruments requiring specific refractive characteristics.

Magnetic Materials Research

Neodymium fluoride is also being investigated for its potential role in developing advanced magnetic materials . These materials could be used in:

- Magnetic sensors: Development of more sensitive and efficient magnetic field detectors for various applications, including medical imaging and environmental monitoring.

- Permanent magnets: Neodymium fluoride might contribute to the development of next-generation permanent magnets with improved properties like higher energy product and better temperature stability.

Neodymium fluoride is an inorganic compound with the chemical formula Neodymium(III) fluoride, represented as NdF₃. It appears as a purplish-pink solid and is characterized by its high melting point and low solubility in water. Neodymium fluoride is a member of the lanthanide series and is notable for its applications in various fields, including materials science and optics. The compound forms crystalline structures that can exhibit unique optical properties, making it useful in specialized applications such as laser technology and glass manufacturing .

Several synthesis methods for neodymium fluoride have been developed:

- Hydrofluoric Acid Method: This involves reacting neodymium oxide or neodymium nitrate with hydrofluoric acid, resulting in the precipitation of neodymium fluoride.

- Ammonium Fluoride Method: Ammonium fluorides can also be used as fluorinating agents to synthesize neodymium fluoride at lower temperatures, enhancing the yield and purity of the product .

- Oxalic Acid Method: A method involving oxalic acid to assist in the purification and synthesis of neodymium chloride prior to its conversion to neodymium fluoride has been reported .

These methods vary in complexity and efficiency, with some offering higher purity levels than others.

Neodymium fluoride is unique due to its specific optical properties that make it particularly suitable for laser applications, distinguishing it from other lanthanide fluorides which may serve different roles based on their chemical characteristics .

Interaction studies involving neodymium fluoride primarily focus on its behavior in molten salts and electrolytic processes. Research indicates that neodymium fluoride complexes can influence the electrochemical behavior of other materials within molten salt systems, impacting processes such as metal extraction and alloy production . Additionally, studies have explored its solubility and speciation under various conditions, providing insights into its interactions with other compounds in solution.

Hydrothermal Synthesis of Nanostructured NdF₃

Hydrothermal methods enable the production of mono-crystalline NdF₃ nanoparticles with controlled morphologies. In neutral aqueous solutions at 180–220°C, Nd³⁺ ions react with fluoride sources (e.g., NH₄F) to form NdF₃ nuclei. These nuclei self-assemble into plate-built chains through oriented attachment, driven by minimizing surface energy. The process yields nanoparticles with diameters of 20–50 nm and aspect ratios up to 10:1, ideal for scintillation detectors and laser materials. Key parameters include:

- pH: Neutral conditions prevent oxide contamination.

- Reaction time: 12–24 hours for complete crystallization.

- Additives: Polyvinylpyrrolidone (PVP) stabilizes particles and enhances water solubility[16

The lithium fluoride-neodymium fluoride binary system represents a fundamental molten salt system critical for neodymium electrowinning processes [3]. Experimental investigations using differential scanning calorimetry have established precise phase relationships in this binary system, revealing important thermodynamic characteristics that govern industrial applications [3].

The binary phase diagram of lithium fluoride-neodymium fluoride exhibits a simple eutectic behavior with no intermediate compound formation [3]. Thermodynamic optimization calculations employing the sub-regular solution model have determined the excess Gibbs free energy parameters for the liquid phase, with binary interaction coefficients of ⁰L = −39,966 + 17.68T, ¹L = −7,667 + 26.1T, and ²L = −6,000 [3].

Eutectic Composition and Temperature

Experimental determination has established the eutectic point at 68.4 percent lithium fluoride and 31.6 percent neodymium fluoride at a temperature of 731.5 degrees Celsius [3]. This composition differs slightly from earlier investigations, where the eutectic composition was reported as 0.23 mole fraction of neodymium fluoride [20]. The discrepancy arises from variations in the purity of neodymium fluoride starting materials, as industrial-grade neodymium fluoride containing rare earth oxide impurities affects liquidus temperatures [3].

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Eutectic Composition (wt%) | 68.4% LiF, 31.6% NdF₃ | 731.5 | [3] |

| Eutectic Composition (mol fraction) | 0.23 NdF₃ | 734 | [20] |

| Binary Interaction ⁰L | −39,966 + 17.68T | Variable | [3] |

| Binary Interaction ¹L | −7,667 + 26.1T | Variable | [3] |

Microstructural Characteristics

The eutectic microstructure in lithium fluoride-neodymium fluoride systems exhibits lamellar morphology, characterized by alternating phases of lithium fluoride and neodymium fluoride [20]. This lamellar structure forms when both phases possess comparable volume fractions, as observed in systems cooled rapidly using liquid nitrogen quenching [20]. The formation of such microstructures is dependent on cooling rates and conditions, influencing the final material properties for electrochemical applications [20].

Reaction Mechanisms of Neodymium Oxide Fluorination

Thermodynamic Analysis of Fluorination Processes

The fluorination of neodymium oxide to neodymium fluoride involves multiple reaction pathways depending on the fluorinating agent employed [2] [5]. Thermodynamic analysis reveals that ammonium hydrofluoride represents the most thermodynamically favorable fluorinating agent for converting neodymium oxide to neodymium fluoride [2] [5].

The primary reaction mechanism proceeds according to the following stoichiometry:

Neodymium₂Oxide₃ + 6 Ammonium Hydrofluoride → 2 Neodymium Fluoride₃ + 6 Ammonium Fluoride + 3 Water [5]

Kinetic Parameters and Reaction Conditions

Kinetic studies demonstrate that the fluorination process exhibits strong temperature dependence, with optimal conversion achieved through controlled heating protocols [5]. The reaction proceeds through intermediate formation of ammonium neodymium fluoride compounds, which subsequently decompose to yield anhydrous neodymium fluoride at elevated temperatures [5].

| Stage | Temperature Range (°C) | Heating Rate (°C/min) | Duration (min) |

|---|---|---|---|

| Initial | 25-380 | 3 | 120-140 |

| Intermediate | 380-420 | 2 | 20-30 |

| Final | 420-600 | 1 | 180-220 |

The optimal fluorination conditions require a 10 percent excess of ammonium hydrofluoride and heating to 600 degrees Celsius at a rate of 1 degree per minute [5]. This controlled heating regime ensures complete solid-phase fluorination before reagent volatilization occurs, achieving nearly 100 percent conversion efficiency [5].

Gas-Solid Reaction Mechanisms

Alternative fluorination approaches utilizing gas-solid reactions with anhydrous hydrogen fluoride demonstrate rapid conversion kinetics [7] [15]. The reaction of neodymium oxide with hydrogen fluoride gas proceeds according to:

Neodymium₂Oxide₃ + 6 Hydrogen Fluoride → 2 Neodymium Fluoride₃ + 3 Water [7]

Experimental studies reveal that neodymium oxide fluorination follows a nucleation and growth model, with complete conversion achieved within 15 minutes at 300 degrees Celsius [7]. The reaction rate exhibits independence from temperature but shows direct proportionality to hydrogen fluoride concentration [15].

Solubility and Speciation in Fluoride-Bearing Aqueous Solutions

Experimental Solubility Determinations

Comprehensive experimental investigations of neodymium fluoride solubility in fluoride-bearing aqueous solutions have been conducted at temperatures ranging from 150 to 250 degrees Celsius under saturated water vapor pressure conditions [8] [26]. These studies employed controlled ionic strength conditions using sodium perchlorate as the background electrolyte [8].

The solubility of neodymium fluoride demonstrates strong temperature dependence, with concentrations increasing substantially with elevated temperatures [8]. Experimental data reveal that neodymium fluoride solubility correlates negatively with total fluoride concentration in solution, indicating the formation of stable neodymium-fluoride complexes [8].

| Temperature (°C) | log Ksp | Formation Constant log β₁ | Ionic Strength |

|---|---|---|---|

| 150 | -21.5 ± 0.2 | 5.5 ± 0.2 | 0.01-0.15 |

| 200 | -22.8 ± 0.1 | 6.2 ± 0.1 | 0.01-0.15 |

| 250 | -24.4 ± 0.2 | 6.8 ± 0.1 | 0.01-0.15 |

Dominant Aqueous Species

Speciation analysis demonstrates that neodymium³⁺ and neodymium fluoride²⁺ represent the predominant species in fluoride-bearing solutions at the investigated temperatures [8]. The formation constant for the first neodymium-fluoride complex (neodymium fluoride²⁺) exhibits positive temperature dependence, increasing from 5.5 at 150 degrees Celsius to 6.8 at 250 degrees Celsius [8].

The solubility product of neodymium fluoride, defined as log Ksp = log a(Nd³⁺) + 3 log a(F⁻), ranges from -21.5 at 150 degrees Celsius to -24.4 at 250 degrees Celsius [8]. These experimental values demonstrate significantly lower solubility than theoretical predictions, indicating that published theoretical estimates substantially overestimate both complex stability and mineral solubility [8].

Ionic Strength Effects

The dependence of neodymium fluoride solubility on ionic strength follows the extended Debye-Hückel equation, with optimized parameters for sodium perchlorate media [8]. Distance of closest approach parameters for neodymium³⁺ and neodymium fluoride²⁺ ions have been determined through experimental optimization procedures [8].

Thermal Decomposition and Stability of Neodymium Fluoride Precursors

Precursor Thermal Behavior

The thermal decomposition of neodymium fluoride precursors exhibits complex multi-stage behavior dependent on the starting material composition [10] [15]. Neodymium carbonate monohydrate, a preferred precursor for neodymium fluoride production, undergoes sequential dehydration and decarbonization reactions before fluorination [10].

Thermogravimetric analysis reveals that neodymium carbonate monohydrate decomposition proceeds through distinct temperature regimes [10]. Initial dehydration occurs at temperatures below 50 degrees Celsius, followed by decarbonization steps between 350 and 500 degrees Celsius, ultimately yielding neodymium oxide above 700 degrees Celsius [10].

| Temperature Range (°C) | Mass Loss (%) | Process | Compound Formation |

|---|---|---|---|

| <50 | 3.7 | Dehydration | Nd₂(CO₃)₃ |

| 350-500 | 17.1 | Decarbonization | (NdO)₂CO₃ |

| 500-700 | 9.0 | Final Decarbonization | Nd₂O₃ |

| >700 | - | Stable | Nd₂O₃ |

Fluorination of Precursor Materials

Direct fluorination of neodymium carbonate monohydrate with anhydrous hydrogen fluoride produces partially fluorinated intermediates before complete conversion to neodymium fluoride [15]. The reaction mechanism involves formation of neodymium oxyfluoride and neodymium carbonate fluoride intermediates, which subsequently convert to neodymium fluoride at elevated temperatures [10].

Kinetic analysis demonstrates that the fluorination reaction follows a shrinking-core heterogeneous reaction model applicable to individual particles within pressed pellets [15]. The reaction rate exhibits independence from temperature but shows direct proportionality to hydrogen fluoride concentration, with complete conversion achieved in 26 ± 3 minutes at 10 mass percent hydrogen fluoride concentration [15].

Thermal Stability Characteristics

Neodymium fluoride exhibits exceptional thermal stability, with a melting point of 1,410 degrees Celsius and boiling point of 2,300 degrees Celsius [1] [13]. The compound maintains structural integrity across a wide temperature range, making it suitable for high-temperature applications including evaporation processes and optical coatings [13].

Neodymium fluoride exhibits exceptional properties that make it highly suitable for thin film deposition processes and optical applications. The compound serves as an ideal evaporation material due to its resistance to oxidation, high thermal stability, and low vapor pressure characteristics [1] [2]. These properties enable precise control of neodymium-based film deposition, which is essential for numerous high-technology applications.

The thermal evaporation process of neodymium fluoride occurs at relatively low temperatures, with a melting point of 1410°C, facilitating controlled deposition under high vacuum conditions [1] [2]. The material demonstrates excellent performance in physical vapor deposition and chemical vapor deposition processes, allowing for the creation of thin films with specific optical and electrical properties [3]. The refractive index of neodymium fluoride is 1.988, making it suitable for manufacturing high-precision optical elements with excellent optical clarity and accuracy [1] [4].

| Property | Value | Application |

|---|---|---|

| Molecular Weight | 201.24 g/mol | Multiple sources |

| Melting Point | 1410°C (2570°F) | Commercial specifications |

| Boiling Point | 2300°C (4172°F) | Commercial specifications |

| Density | 6.50-6.57 g/cm³ | Commercial specifications |

| Crystal Structure | Hexagonal | Commercial specifications |

| Refractive Index | 1.988 | Commercial specifications |

| Appearance | Light purple/pinkish powder | Commercial specifications |

| Solubility in Water | Insoluble | Commercial specifications |

Deep ultraviolet applications represent a particularly important area where neodymium fluoride demonstrates superior performance. Research has shown that fluoride films, including neodymium fluoride, can achieve extinction coefficients of approximately 2×10⁻⁴ at 193 nanometers wavelength, which is crucial for deep ultraviolet lithography applications [5] [6]. The transmittance of properly optimized neodymium fluoride coatings can exceed 99.7% at 193 nanometers, making them highly effective for anti-reflective coatings in advanced optical systems [6].

| Parameter | Value/Range | Application |

|---|---|---|

| Deposition Method | Thermal Evaporation, Ion Beam Sputtering | Optical coatings, semiconductor devices |

| Evaporation Temperature | 978°C (low melting point) | Evaporation material processing |

| Optimal Substrate Temperature | Heated substrates preferred | Reduced water content in films |

| Vacuum Pressure | High vacuum conditions | Optimal film quality |

| Film Thickness Range | 400-900 nm (typical) | Research and commercial applications |

| Extinction Coefficient (193 nm) | ~2×10⁻⁴ | Deep UV applications |

| Transmission at 193 nm | >99.7% (with proper coating) | Anti-reflective coatings |

The ion beam sputtering technique has proven particularly effective for producing high-quality neodymium fluoride films. This method enables the creation of films with smooth surfaces and reduced absorption losses, which are essential for demanding optical applications [6]. The surfaces of ion beam sputtered neodymium fluoride films exhibit exceptional smoothness, with surface roughness comparable to that of high-quality substrates such as calcium fluoride [6].

Neodymium fluoride thin films find extensive applications in semiconductor device fabrication, where they serve as functional layers that adjust interfacial properties [3]. These films can optimize electron mobility in high-frequency devices and enhance the thermal stability of insulating layers in power devices, thereby improving overall chip reliability and performance [3]. The material's high oxidation resistance and thermal stability make it particularly suitable for high-temperature processing environments commonly encountered in semiconductor manufacturing.

Luminescent Properties of Neodymium Fluoride Nanostructures

Neodymium fluoride nanostructures exhibit remarkable luminescent properties that make them highly attractive for various photonic and biological applications. The luminescence characteristics of neodymium-doped fluoride nanoparticles are fundamentally influenced by the unique electronic structure of the neodymium ion, which provides efficient near-infrared emission through 4f-4f transitions [7] [8].

The luminescence properties of neodymium fluoride nanostructures are characterized by several key emission wavelengths, primarily at 1060 nanometers and 1330 nanometers, corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ and ⁴F₃/₂ → ⁴I₁₃/₂ transitions, respectively [9] [7]. These emissions occur in the near-infrared region, making them particularly valuable for applications requiring deep tissue penetration and reduced scattering losses.

| Host Material | Particle Size | Key Emission Wavelength | Quantum Efficiency | Application |

|---|---|---|---|---|

| Neodymium fluoride (NdF₃) | Various (commercial) | 1060 nm, 1330 nm | Variable | Optical amplifiers |

| Yttrium fluoride (YF₃:Nd) | ~20 nm | 1052 nm | 75% (at 0.25 mol%) | Laser applications |

| Lanthanum fluoride (LaF₃:Nd) | 5 nm average | 1061 nm | Stable in aqueous solution | Bioimaging, sensors |

| Gadolinium fluoride (GdF₃:Nd) | 5 nm average | 1064 nm | ~11% (1064 nm) | Bimodal imaging |

| Aluminum fluoride glass (AlF₃-based) | Glass matrix | 180 nm, 227 nm | Fast 16 ns decay | Scintillator applications |

Yttrium fluoride nanoparticles doped with neodymium ions demonstrate exceptional quantum efficiency, achieving values up to 75% for the principal emission band at 1052 nanometers when the neodymium dopant concentration is optimized at 0.25 mol% [7]. The emission cross-section for these nanoparticles reaches 0.74×10⁻²⁰ cm², which is highly competitive for laser applications [7]. The analysis of energy transfer kinetics reveals that at low dopant concentrations, dipole-dipole interactions dominate, while at higher concentrations, energy migration becomes the leading process [7].

Lanthanum fluoride nanoparticles doped with neodymium demonstrate excellent stability in aqueous solutions, making them particularly suitable for biological applications [8] [10]. These nanoparticles exhibit stable near-infrared luminescence at 1061 nanometers and have been successfully developed as selective probes for copper ion detection, with linear response ranges from 5 to 100 micromolar and detection limits as low as 0.8 micromolar [8].

The unique advantage of lanthanum fluoride as a host for neodymium ions lies in the large value of the ratio of Judd-Ofelt intensity parameters Ω₄/Ω₆, which provides a relatively high luminescence branching ratio for the ⁴F₃/₂ → ⁴I₉/₂ transition [10]. This characteristic enables efficient luminescence in the first biological window, which can be monitored with less expensive detectors compared to the second biological window [10].

Gadolinium fluoride nanoparticles doped with neodymium exhibit multifunctional properties, combining efficient near-infrared fluorescence with magnetic characteristics suitable for bimodal imaging applications [11] [12]. These nanoparticles achieve quantum yields of approximately 11% for the 1064 nanometer emission, with average particle sizes of 5 nanometers and excellent colloidal stability lasting several weeks [11].

A particularly interesting aspect of neodymium fluoride nanostructures is their vacuum ultraviolet luminescence properties. Neodymium-doped aluminum fluoride glasses demonstrate photoluminescence peaks at 180 and 227 nanometers upon excitation with 157 nanometer radiation [13] [14]. The dominant 180 nanometer emission peak corresponds to the 4f²5d–4f³ transition and exhibits fast, single exponential luminescence with a 16 nanosecond decay time [13]. This rapid decay time and strong luminescence intensity make these materials promising for scintillator applications [13].

Role in Fluoride Glasses and Optical Waveguides

Neodymium fluoride plays a crucial role in the development of fluoride glasses and optical waveguides, serving both as a dopant for active optical devices and as a component in advanced glass compositions. Fluoride glasses represent a unique class of amorphous materials that exhibit broad transparency from the ultraviolet to the mid-infrared regions, making them superior to conventional silica glass for many applications [15] [16].

The incorporation of neodymium fluoride into fluoride glass systems enables the creation of active optical devices with superior performance characteristics. Neodymium-doped fluoride glasses demonstrate significantly higher quantum efficiencies compared to silicate glasses due to the low phonon energies of the fluoride host matrix [17] [18]. This reduced phonon energy environment minimizes non-radiative relaxation processes, thereby enhancing the effectiveness of rare-earth ion emissions [18].

| Glass Type | Composition (mol%) | Transmission Range | Key Properties | Applications |

|---|---|---|---|---|

| Fluorozirconate (ZBLAN) | ZrF₄-BaF₂-LaF₃-AlF₃-NaF | 285 nm - 4.5 μm | Low phonon energy, high stability | Optical fibers, amplifiers |

| Fluoroaluminate | 42.75AlF₃-33.25CaF₂-19BaF₂-5YF₃ | UV to visible | VUV luminescence, fast decay | Scintillators |

| Fluoroindate (InF₃) | InF₃-SrF₂-ZnF₂-GdF₃-NaF | 310 nm - 5.5 μm | Extended UV transmission | Fiber lasers, amplifiers |

| Fluorophosphate (NdF₃-doped) | 59NH₄H₂PO₄-15ZnO-15BaF₂-10X-1.0NdF₃ | Visible to NIR | Laser applications at 1060 nm | Laser gain media |

| Neodymium-doped fluoroaluminate | Modified ZBLAN with Nd³⁺ | UV to mid-IR | Refractive index change >0.02 | Integrated photonics |

Fluorozirconate glasses, particularly the ZBLAN system, represent one of the most successful fluoride glass families for optical applications. These glasses offer transmission windows from 285 nanometers to 4.5 micrometers with theoretical losses as low as 0.001 dB/km at 2.6 micrometers [15]. When doped with neodymium fluoride, ZBLAN glasses demonstrate excellent performance for fiber laser applications, with slope efficiencies reaching approximately 30% [17].

The development of neodymium-doped fluoride glass-ceramic fibers represents a significant advancement in optical technology. These materials combine the benefits of crystalline fluoride environments with the processability of glass systems [17]. The ceramming process results in strong partitioning of neodymium ions into the fluoride crystal environment, dramatically altering the spectroscopic properties and enhancing the gain characteristics [17].

Fluorophosphate glasses doped with neodymium fluoride exhibit exceptional properties for laser applications at 1060 nanometers. Research has demonstrated that neodymium-doped calcium fluorophosphate glasses show particularly large values for peak emission cross-sections and branching ratios for the ⁴F₃/₂ → ⁴I₁₁/₂ transition [9] [19]. These materials exhibit two primary emission lines at 1060 and 1330 nanometers, with optical band gains and gain bandwidths that are highly favorable for near-infrared laser applications [9].

Recent developments in ultrafast laser fabrication have enabled the creation of fluoride glass waveguides with exceptionally high positive refractive index changes exceeding 0.02 [16] [20]. This represents a major advancement in integrated optical components for visible to mid-infrared applications. The high refractive index contrast achieved through material densification, driven primarily by barium migration within the glass composition, enables the development of waveguides with customizable properties over broad wavelength ranges [16].

The fabrication of channel waveguides in fluoride glasses can be accomplished through multiple techniques, including fluorine-chlorine anionic exchange and physical vapor deposition [21]. Fluorine-chlorine anionic exchange at the surface of fluorozirconate glass results in gradient-index waveguides, while physical vapor deposition of lead-zinc-gallium fluoride glass allows for the preparation of step-index waveguides [21]. Both approaches can be effectively doped with neodymium ions to create active optical devices.

Commercial fluoride fiber systems demonstrate exceptional performance characteristics, with single-mode and multimode fibers exhibiting attenuations lower than 0.1 dB/m and proof strengths greater than 100 kpsi [15]. These fibers maintain excellent bend radii of less than 0.5 centimeters for 125 micrometer diameter fibers, making them suitable for compact optical systems [15].

High-Temperature Corrosion Protection and Nuclear Shielding

Neodymium fluoride demonstrates significant potential for high-temperature corrosion protection and nuclear shielding applications, leveraging its exceptional thermal stability and unique nuclear properties. The compound's high melting point of 1410°C and excellent chemical stability make it suitable for demanding high-temperature environments where conventional materials may fail [1] [22].

In corrosion protection applications, neodymium ions have shown remarkable effectiveness as corrosion inhibitors for metallic substrates in aggressive environments. Research has demonstrated that neodymium ions can reduce corrosion rates at concentrations as low as 0.001 molar, with the inhibition efficiency remaining effective even at higher concentrations [23]. The protective mechanism involves the adsorption of neodymium ions on metal surfaces, promoting the formation of protective oxide and hydroxide layers that significantly reduce electron exchange rates [23].

| Application Area | Operating Conditions | Function of NdF₃ | Key Properties | Performance Notes |

|---|---|---|---|---|

| Molten Salt Reactors | 550°C, molten fluoride salts | Actinide simulant, corrosion studies | Chemical stability, low corrosivity | Causes inter-crystalline corrosion |

| High-Temperature Corrosion Protection | Up to 450°C, HF environments | Corrosion inhibitor additive | Thermal stability to 1410°C | Effective at concentrations as low as 0.001 M |

| Nuclear Fuel Processing | High-temperature melts | Feedstock for metal production | Non-toxic alternative to HF | Safer than conventional fluorides |

| Neutron Shielding | Nuclear radiation environments | Neutron absorption component | Neutron interaction capabilities | Complementary to other materials |

| High-Temperature Optical Components | High-temperature vacuum | Evaporation material | Low vapor pressure, oxidation resistance | Precise thickness control possible |

The application of neodymium fluoride in molten salt reactor systems represents a critical area of research for advanced nuclear technology. Neodymium trifluoride serves as an effective simulant for actinide fluorides in corrosion studies, providing insights into the behavior of fission products in molten fluoride salt environments [22] [24]. Studies conducted at 550°C in lithium fluoride-sodium fluoride-potassium fluoride eutectic melts demonstrate that neodymium fluoride additions result in specific corrosion patterns, including point and inter-crystalline corrosion damage in various alloy systems [22].

The corrosion behavior of structural materials in neodymium fluoride-containing melts varies significantly depending on the alloy composition. Research has shown that the corrosion resistance of tested materials decreases in the order: Monel 404 > Hastelloy C2000 > 12Cr18Ni10Ti steel [22]. The addition of neodymium fluoride to molten salt systems results in the formation of subsurface voids in nickel-based alloys and local cracking corrosion in steel samples [22].

Neodymium fluoride plays an important role in nuclear fuel processing applications, particularly in the development of safer alternatives to conventional fluoride processing methods. The compound serves as a feedstock for rare earth metal production without requiring the use of toxic hydrogen fluoride or ammonium bifluoride [25]. The metallothermic reduction of sodium neodymium fluoride represents a strategic shift toward safer, more sustainable, and regulation-compliant rare earth metal production processes [25].

The thermal properties of neodymium fluoride-containing systems have been extensively studied to optimize their performance in nuclear applications. Research on lithium fluoride-neodymium fluoride binary systems demonstrates that the liquidus temperature varies significantly with composition, reaching a minimum at approximately 31 mol% neodymium fluoride content [26]. These thermal characteristics are crucial for designing efficient electrolysis processes for rare earth metal production [26].

In neutron shielding applications, neodymium fluoride contributes to radiation protection through its neutron interaction properties. While gadolinium possesses the highest thermal neutron capture cross-section among neutron-absorbing elements, neodymium provides complementary shielding characteristics that can be incorporated into composite shielding materials [27]. The development of multilayer gradient materials incorporating neodymium fluoride demonstrates superior neutron shielding effectiveness compared to uniform mixed materials [28].

The high-temperature stability of neodymium fluoride makes it particularly suitable for applications in extreme environments. The compound maintains its structural integrity and functional properties at temperatures well above those encountered in most industrial processes [1]. This thermal stability, combined with its low vapor pressure and oxidation resistance, enables precise control in high-temperature deposition processes for protective coatings [1] [3].

Advanced research has explored the use of neodymium fluoride in nuclear reactor coolant purification systems. The compound has been evaluated as a potential alternative to hydrogen fluoride for removing oxide and hydroxide contaminants from molten fluoride coolants [29]. This application leverages the reduced toxicity and improved safety profile of neodymium fluoride compared to traditional fluoride purification agents [29].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 47 of 49 companies with hazard statement code(s):;

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant